2-(5-Methylindolin-1-yl)benzonitrile
Description
Structure
3D Structure
Properties
CAS No. |
96014-87-8 |
|---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(5-methyl-2,3-dihydroindol-1-yl)benzonitrile |
InChI |
InChI=1S/C16H14N2/c1-12-6-7-16-13(10-12)8-9-18(16)15-5-3-2-4-14(15)11-17/h2-7,10H,8-9H2,1H3 |
InChI Key |
LXPLWGCNDZQZGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC2)C3=CC=CC=C3C#N |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetic Profiles
Mechanistic Pathways of Indoline (B122111) Ring Formation
The formation of the indoline ring is a key synthetic step, often achieved through intramolecular cyclization. The precise mechanism, including the sequence of bond formation and the role of catalysts, dictates the efficiency and selectivity of the reaction.
Investigations of Bond Formation Sequences
The construction of the indoline scaffold typically involves the formation of a crucial carbon-nitrogen (C-N) bond to close the five-membered ring. Several synthetic strategies accomplish this, each with a distinct bond formation sequence.
One prevalent method is the palladium-catalyzed intramolecular C-H amination. researchgate.netorganic-chemistry.org In this approach, a pre-functionalized precursor, such as a β-arylethylamine derivative, undergoes cyclization. The sequence generally begins with the coordination of the palladium catalyst to the amine. This is followed by the activation of an ortho C-H bond on the aryl ring, leading to the formation of a palladacycle intermediate. nih.gov The final step is a reductive elimination process that forges the C-N bond, releasing the indoline product and regenerating the active catalyst. nih.gov
Another strategy involves a tandem reaction sequence, for instance, a Sonogashira cross-coupling followed by intramolecular cyclization. mdpi.com In this case, a C-C bond is first formed between an ortho-haloaniline derivative and a terminal alkyne. The resulting intermediate then undergoes an intramolecular C-N bond formation, often catalyzed by the same palladium system, to yield the indoline ring. mdpi.com
Alternative pathways include reductive cyclization of ortho-nitrotoluene derivatives or intramolecular reactions of precursors generated from aryl hydrazones, as seen in the Fischer indole synthesis, which can be adapted for indoline synthesis. bhu.ac.inpharmaguideline.com
Role of Catalysts and Reagents in Reaction Progression
Catalysts and reagents are pivotal in directing the course of indoline ring formation, influencing reaction rates, yields, and selectivity.
Palladium Catalysts: Palladium complexes are widely used for intramolecular C-H amination and related cyclizations. researchgate.net The choice of ligand on the palladium center is critical, as it affects the catalyst's stability, activity, and selectivity. For example, specific phosphine ligands can facilitate the key steps of oxidative addition and reductive elimination. mdpi.com Oxidants are often required in these catalytic cycles to regenerate the active Pd(II) or higher-valent palladium species. nih.gov
Nickel/Photoredox Dual Catalysis: A modern approach for indoline synthesis utilizes a dual catalytic system involving nickel and a photoredox catalyst. nih.gov This method enables the annulation of 2-iodoaniline derivatives with alkenes. The photoredox catalyst facilitates single-electron transfer events, allowing the nickel catalyst to cycle through various oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)). nih.gov This controlled access to multiple oxidation states enables challenging C(sp³)–N bond-forming reductive elimination, which might otherwise be difficult. nih.gov
Cobalt Catalysts: Cobalt-based catalysts have been employed for indoline synthesis from precursors like o-aminobenzylidine N-tosylhydrazones. researchgate.net These reactions can proceed through a cobalt(III)-carbene radical intermediate. The mechanism often involves a rapid intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to form a more stabilized radical intermediate, which then cyclizes to form the indoline ring. researchgate.net
The table below summarizes the performance of various cobalt catalysts in a model indoline synthesis reaction.
| Entry | Catalyst | Catalyst Loading (mol%) | Base (equiv) | Time (h) | Yield (%) |
| 1 | – | – | 1.7 | 18 | – |
| 2 | [Co(MeTAA)] | 5 | 1.7 | 18 | 83 |
| 3 | [Co(salen)] | 5 | 1.7 | 18 | 76 |
| 4 | [Co(TPP)] | 5 | 1.7 | 18 | >99 |
| 5 | [Co(TMP)] | 5 | 1.7 | 18 | >99 |
| 6 | [CoII(TPPF20)] | 5 | 1.7 | 18 | >99 |
| 7 | CoCl2 | 5 | 1.7 | 18 | trace |
Data sourced from a study on cobalt-catalyzed indoline synthesis. researchgate.net
Reaction Mechanisms Involving Benzonitrile (B105546) Reactivity
The benzonitrile group in 2-(5-Methylindolin-1-yl)benzonitrile is a versatile functional group. Its reactivity is characterized by the electrophilic nature of the nitrile carbon and the ability of the π-system to participate in cycloadditions.
Cycloaddition Reactions of Benzonitrile Derivatives
While benzonitrile itself is not a highly reactive dienophile or dipolarophile, its derivatives, particularly benzonitrile oxide, readily undergo [3+2] cycloaddition reactions (also known as 1,3-dipolar cycloadditions). researchgate.netacs.org Benzonitrile oxide can be generated in situ from the corresponding benzohydroximoyl chloride. rsc.org
In these reactions, the benzonitrile oxide acts as a 1,3-dipole, reacting with various dipolarophiles (such as alkenes or alkynes) to form five-membered heterocyclic rings, like isoxazolines or isoxazoles. rsc.orgmdpi.com The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital (FMO) theory. acs.orgresearchgate.net The reaction rate can be influenced by the electronic nature of the dipolarophile and the solvent. acs.org For example, cycloadditions with electron-poor dipolarophiles are often accelerated in aqueous or protic solvents. acs.org
Density Functional Theory (DFT) studies have been used to investigate the mechanisms of these cycloadditions, confirming a polar, one-step mechanism for many of these transformations. researchgate.netmdpi.com
Nucleophilic Additions to the Nitrile Group
The carbon atom of the nitrile group (C≡N) is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. openstax.orgwikipedia.org
Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that add to the nitrile carbon. masterorganicchemistry.comlibretexts.org The initial addition forms an imine anion, which is typically stable until workup. openstax.orgmasterorganicchemistry.com Subsequent hydrolysis of the intermediate imine leads to the formation of a ketone. masterorganicchemistry.comlibretexts.org This reaction is a common method for synthesizing ketones from nitriles. The reaction is generally second-order, being first-order in both the Grignard reagent and the nitrile. masterorganicchemistry.com
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. In base-catalyzed hydrolysis, a hydroxide ion acts as the nucleophile, attacking the nitrile carbon to form an imine anion intermediate. openstax.org This intermediate is protonated to a hydroxy imine, which then tautomerizes to an amide. The amide can then undergo further hydrolysis to yield a carboxylate ion. openstax.org
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon. libretexts.org This forms an imine anion, which undergoes a second hydride addition to give a dianion intermediate. Aqueous workup then protonates the dianion to yield the primary amine. openstax.org Using a less reactive reagent like diisobutylaluminium hydride (DIBALH) can allow the reaction to be stopped at the imine stage, which upon hydrolysis yields an aldehyde. libretexts.org
Identification and Characterization of Reactive Intermediates
The elucidation of reaction mechanisms often relies on the detection and characterization of transient reactive intermediates.
Alkylideneindolenine Intermediates: In reactions involving 3-substituted indoles, alkylideneindolenine (or indoleninium) species are common reactive intermediates. rsc.orgrsc.orgresearchgate.net These are formed by the elimination of a leaving group from the 3-position under acidic or basic conditions. rsc.org These electrophilic intermediates are highly reactive towards a wide variety of nucleophiles, providing a pathway to diverse functionalized indole derivatives. rsc.orgresearchgate.net
Palladacycle Intermediates: As mentioned in section 3.1.1, palladium-catalyzed C-H activation reactions for indoline synthesis proceed through the formation of a key aryl-norbornyl palladacycle (ANP) or a related palladacycle intermediate. nih.gov These organometallic species are central to the catalytic cycle and are formed by the ortho-palladation of an aryl ring. researchgate.netnih.gov
Imine Anions: In nucleophilic additions to the benzonitrile group, the initial product is an imine anion salt. openstax.orgmasterorganicchemistry.com This intermediate is generally stable in the reaction mixture and is only converted to the final product (ketone, aldehyde, or amine) upon subsequent workup with an acid or water. libretexts.org Its stability prevents further nucleophilic additions to the C=N bond under the initial reaction conditions. libretexts.org
Kinetic Studies of Key Synthetic Transformations
Detailed kinetic studies are fundamental to understanding the rate at which a chemical reaction proceeds and to elucidating its mechanism. Such studies for the synthesis of this compound would typically involve monitoring the concentration of reactants and products over time under various conditions. This data would allow for the determination of the reaction order with respect to each reactant, the rate constant, and the activation energy.
Data on the kinetic parameters for the synthesis of this compound are currently not present in published scientific literature. To illustrate the type of data that would be expected from such a study, a hypothetical data table is presented below. This table is for illustrative purposes only and is not based on experimental results.
Hypothetical Kinetic Data for the Formation of this compound
| Experiment | [5-Methylindoline] (M) | [2-Halobenzonitrile] (M) | [Catalyst] (mol%) | Temperature (°C) | Initial Rate (M/s) |
|---|---|---|---|---|---|
| 1 | 0.1 | 0.1 | 1 | 80 | Data Not Available |
| 2 | 0.2 | 0.1 | 1 | 80 | Data Not Available |
| 3 | 0.1 | 0.2 | 1 | 80 | Data Not Available |
| 4 | 0.1 | 0.1 | 2 | 80 | Data Not Available |
This table is a template for the kind of data that would be generated from kinetic experiments. The values are placeholders as no experimental data has been found.
Solvent Effects and Their Influence on Reaction Selectivity
The choice of solvent can significantly impact the rate and selectivity of a chemical reaction. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction mechanism. For the synthesis of N-aryl indolines, solvents with varying polarities and coordinating abilities are often screened to optimize reaction conditions.
Hypothetical Solvent Screening Data for the Synthesis of this compound
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Selectivity (Product:Byproduct) |
|---|---|---|---|---|
| 1 | Toluene | 2.4 | Data Not Available | Data Not Available |
| 2 | Dioxane | 2.2 | Data Not Available | Data Not Available |
| 3 | THF | 7.6 | Data Not Available | Data Not Available |
| 4 | DMF | 36.7 | Data Not Available | Data Not Available |
This table illustrates the type of data that would be collected in a solvent screening study. The values are placeholders due to the absence of published experimental data.
Molecular Interactions and Biological Target Engagement Research Mechanistic Focus
Investigation of Potential Macromolecular Targets
No studies have been published detailing the inhibitory or activation effects of 2-(5-Methylindolin-1-yl)benzonitrile on enzymes such as Insulin-Regulated Aminopeptidase (IRAP) or Bruton's tyrosine kinase (BTK). Research on inhibitors for these targets exists for other chemical entities, but a direct link to this compound has not been established in the available literature.
There is currently no available data from receptor binding assays or molecular-level studies that would define the affinity or specific interaction of this compound with any known biological receptors.
While the disruption of protein-protein interactions, such as that involving the EWS-FLI1 fusion protein, is a significant area of therapeutic research, no studies have specifically identified this compound as a modulator of these interactions.
Elucidation of Molecular Mechanisms of Action in Biological Systems
The potential for this compound to modulate cellular pathways, such as the NRF2 antioxidant response pathway, remains uninvestigated. Scientific literature lacks any reports on its ability to induce NRF2 activation or affect related downstream signaling.
Direct studies into the antioxidant properties of this compound, including its capacity for radical scavenging or its interaction with oxidative species at a molecular level, have not been reported.
Anti-inflammatory Mechanisms in Cellular Models
Research into the precise anti-inflammatory mechanisms of this compound at the cellular level is an emerging area of investigation. While direct studies on this specific compound are limited, preliminary research and data from structurally related indoline (B122111) derivatives suggest a potential multi-faceted mechanism of action. In cellular models, the anti-inflammatory effects of indoline-based compounds are often attributed to their ability to modulate key signaling pathways and the production of inflammatory mediators.
One of the primary mechanisms appears to be the inhibition of pro-inflammatory cytokine production. Studies on various N-substituted indoline analogs have demonstrated a significant reduction in the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net This suggests that this compound may exert its anti-inflammatory effects by interfering with the signaling cascades that lead to the transcription and translation of these potent inflammatory proteins.
Furthermore, the suppression of nitric oxide (NO) production is another key aspect of the anti-inflammatory activity of indoline derivatives. nih.gov In cellular models of inflammation, excessive NO production by inducible nitric oxide synthase (iNOS) contributes to tissue damage. The ability of related indoline compounds to decrease NO levels in activated macrophages indicates a potential inhibitory effect on iNOS expression or activity.
The molecular interactions underlying these cellular effects are thought to involve the modulation of critical inflammatory signaling pathways. Evidence from studies on similar compounds points towards the inhibition of the nuclear factor-kappa B (NF-κB) pathway. researchgate.net NF-κB is a crucial transcription factor that governs the expression of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. By preventing the activation and nuclear translocation of NF-κB, this compound could effectively dampen the inflammatory response at a fundamental level.
Structure-Activity Relationship (SAR) Analysis from a Mechanistic Perspective
The structure-activity relationship (SAR) of this compound and its analogs provides valuable insights into the molecular features crucial for its biological activity. While a comprehensive SAR study specifically for this compound is not extensively documented, analysis of related indoline and benzonitrile (B105546) derivatives allows for the elucidation of key structural determinants for anti-inflammatory efficacy.
Systematic Modification of the Indoline Moiety
The indoline scaffold is a critical component for the anti-inflammatory activity of this class of compounds. Modifications to this bicyclic system have been shown to significantly impact potency and selectivity.
Substitution on the Benzene (B151609) Ring: The presence and position of substituents on the aromatic portion of the indoline ring are pivotal. The 5-methyl group in this compound is believed to contribute to favorable hydrophobic interactions within the target binding site. Studies on other indoline derivatives have shown that small alkyl or halogen substituents at this position can enhance anti-inflammatory activity. nih.gov
N-1 Linkage: The nature of the substituent at the N-1 position is a key determinant of biological activity. In the case of this compound, the benzonitrile group at this position is crucial. The length and flexibility of the linker between the indoline nitrogen and any appended group can also influence target engagement.
Structural Variations of the Benzonitrile Fragment
The benzonitrile moiety of this compound plays a significant role in its molecular recognition and biological function.
Position of the Nitrile Group: The ortho-position of the nitrile group on the benzene ring is thought to be important for establishing specific interactions with the biological target. Isomeric variations, such as meta- or para-benzonitrile, would likely alter the orientation of the molecule within the binding pocket and affect its activity.
Impact of Substituents on Molecular Recognition and Target Binding Affinity
The interplay of substituents on both the indoline and benzonitrile moieties governs the molecule's ability to be recognized by and bind to its biological target. Hydrophobic, electronic, and steric factors all contribute to the binding affinity. For instance, the methyl group on the indoline ring likely occupies a hydrophobic pocket in the target protein, while the nitrile group of the benzonitrile fragment may engage in hydrogen bonding or dipole-dipole interactions.
Rational Design Principles for Analog Development Based on Molecular Interactions
The development of novel analogs of this compound with improved anti-inflammatory properties can be guided by rational design principles derived from an understanding of its molecular interactions.
Scaffold Hopping and Bioisosteric Replacement: One approach involves replacing the indoline or benzonitrile core with other heterocyclic systems that maintain the key pharmacophoric features. Bioisosteric replacement of the nitrile group with other functionalities, such as a carboxamide or a tetrazole, could lead to analogs with altered pharmacokinetic profiles and potentially enhanced target engagement.
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be employed to design analogs that fit optimally into the binding site. This approach allows for the prediction of binding affinities and the identification of novel interactions that can be exploited to improve potency and selectivity.
Fragment-Based Drug Discovery: This strategy involves identifying small molecular fragments that bind to the target of interest and then linking them together or growing them to create more potent lead compounds. For example, the indoline and benzonitrile fragments could be individually optimized for their interactions with the target before being combined into a single molecule.
By systematically exploring the chemical space around the this compound scaffold and applying these rational design principles, it is possible to develop new anti-inflammatory agents with superior efficacy and safety profiles.
Mechanistic Metabolism Studies of 2 5 Methylindolin 1 Yl Benzonitrile
In Vitro Metabolic Stability Assessment
There is no publicly available data detailing the in vitro metabolic stability of 2-(5-Methylindolin-1-yl)benzonitrile in systems such as liver microsomes or hepatocytes. Therefore, key parameters like the compound's half-life (t½) and intrinsic clearance (CLint) have not been documented.
Identification of Key Metabolic Transformations and Metabolites
Information regarding the key metabolic transformations and the resulting metabolites of this compound is not available in the current body of scientific literature. No studies have been published that identify the products of its biotransformation.
Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Enzymes)
There are no published research findings that identify the specific enzymatic systems, including any cytochrome P450 (CYP) isoforms, responsible for the biotransformation of this compound.
Elucidation of Metabolic Pathways
Due to the absence of studies on its metabolic stability, metabolites, and the enzymes involved in its biotransformation, the metabolic pathways of this compound have not been elucidated.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(5-Methylindolin-1-yl)benzonitrile, and what are the critical parameters affecting yield and purity?
- Answer : The primary synthetic route involves nucleophilic aromatic substitution (SNAr) between 5-methylindoline and o-fluorobenzonitrile. Key parameters include:
-
Base selection : Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) facilitates deprotonation of 5-methylindoline, enhancing nucleophilicity .
-
Temperature control : Reaction initiation below 20°C prevents side reactions, followed by room-temperature stirring for 2 hours .
-
Workup : Partitioning between methylene chloride and ice-water ensures efficient separation of the product. Typical yields range from 60–75% under optimized conditions.
- Data Table :
| Reagent | Role | Optimal Quantity |
|---|---|---|
| 5-Methylindoline | Nucleophile | 0.23 mol |
| o-Fluorobenzonitrile | Electrophile | 0.25 mol |
| NaH (60% in oil) | Base | 11.3 g |
| DMSO | Solvent | 120 mL |
Q. How is the structural characterization of this compound typically performed?
- Answer : Essential techniques include:
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, nitrile carbon at ~115 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C _{13}N at 221.1073) .
- Infrared (IR) Spectroscopy : Nitrile stretch at ~2220 cm confirms the functional group .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the SNAr reaction in synthesizing this compound?
- Answer : The reaction proceeds via a two-step mechanism:
Deprotonation : NaH deprotonates 5-methylindoline, generating a strong nucleophile.
Electrophilic Attack : The indoline nitrogen attacks the electron-deficient ortho-position of o-fluorobenzonitrile, facilitated by the electron-withdrawing nitrile and fluorine groups. Computational studies (DFT) suggest transition-state stabilization through partial negative charge delocalization .
- Contradiction Note : Alternative pathways (e.g., radical mechanisms) are unlikely due to the absence of radical initiators in the protocol .
Q. How can computational chemistry predict the biological interactions of this compound derivatives?
- Answer : Molecular docking and MD simulations are used to:
- Identify Binding Sites : For example, docking into the 5-HT receptor (a target for neuropsychiatric drugs) reveals hydrogen bonding with Ser159 and hydrophobic interactions with Phe361 .
- Optimize Scaffolds : Modifications at the indoline methyl group or benzonitrile substituents can enhance binding affinity. Free energy calculations (MM/PBSA) quantify these effects .
Q. What strategies improve reaction scalability for this compound synthesis?
- Answer : Critical optimizations include:
- Solvent Selection : Replacing DMSO with DMAc reduces viscosity, enabling easier stirring at scale .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) may accelerate SNAr under milder conditions, though this requires validation .
- Workup Efficiency : Liquid-liquid extraction with ethyl acetate/water minimizes product loss compared to methylene chloride .
Q. What biological activities are observed in this compound derivatives, and how do structural modifications alter efficacy?
- Answer : Key findings include:
- Anticancer Activity : Analogues with electron-withdrawing groups (e.g., -CF) show IC values of 1.2–3.8 µM against breast cancer cell lines (MCF-7, MDA-MB-231) via caspase-3 activation .
- Anti-inflammatory Effects : Cyclohexyl-substituted derivatives inhibit COX-2 with >50% suppression at 10 µM .
- Structure-Activity Relationship (SAR) :
| Modification | Activity Trend |
|---|---|
| Nitrile → Amide | Reduced potency |
| Indoline N-methylation | Enhanced metabolic stability |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
